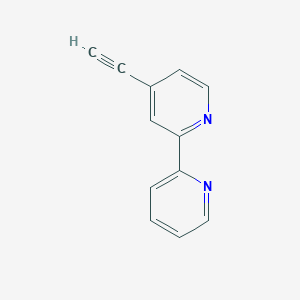

4-Ethynyl-2,2'-bipyridine

Description

Foundational Significance of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination Chemistry and Materials Science

The 2,2'-bipyridine (bpy) moiety is one of the most ubiquitous and well-studied ligands in the field of coordination chemistry. rsc.org Its renown stems from its character as a bidentate chelating ligand, capable of forming highly stable, five-membered rings with a vast array of transition metal ions. acs.org This strong and predictable coordination behavior has established bpy-containing complexes as fundamental components in understanding the photophysical, electrochemical, and reactive properties of metal centers. rsc.org

The versatility of the 2,2'-bipyridine scaffold is a key driver of its widespread use. The planarity of the two pyridine (B92270) rings facilitates electron delocalization, leading to distinct and often intense metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the rich optical properties of many of its complexes. These properties are foundational to their application as photosensitizers, in luminescent materials, and as components in dye-sensitized solar cells. liverpool.ac.uk

Furthermore, the 2,2'-bipyridine framework is not merely a passive scaffold; it is readily functionalized, allowing for the precise tuning of the steric and electronic properties of the resulting metal complexes. iucr.org This "ligand-tailoring" enables researchers to impose desired characteristics, such as solubility, stability, and specific catalytic activity, onto the metal center. iucr.org Consequently, bipyridine-based systems have found extensive applications in catalysis, including water oxidation and CO2 reduction, as well as in the construction of supramolecular architectures and functional polymers. liverpool.ac.ukiucr.org

Strategic Importance of Ethynyl (B1212043) Functionalization at the 4-Position of 2,2'-Bipyridine

The introduction of an ethynyl (–C≡C–H) group at the 4-position of the 2,2'-bipyridine scaffold is a strategic modification that significantly broadens its utility. This functionalization imparts several key advantages that are actively exploited in materials and supramolecular chemistry.

Firstly, the linear, rigid nature of the ethynyl linker is crucial for extending the π-conjugation of the bipyridine system. liverpool.ac.uk This extension directly influences the electronic structure and, consequently, the photophysical properties of the molecule and its metal complexes. The ethynyl bridge can lead to red-shifted absorption and emission spectra compared to the unsubstituted bipyridine, allowing for the fine-tuning of light-harvesting and emission characteristics. acs.org Theoretical and spectroscopic studies have shown that the ethynyl group is an integral part of the bipyridine π-conjugated network, facilitating electron delocalization over an extended system in the resulting complexes. acs.orgacs.org

Secondly, the terminal alkyne of the ethynyl group is a highly versatile chemical handle for post-synthesis modification. It readily participates in a variety of powerful and efficient coupling reactions, most notably the Palladium-catalyzed Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). iucr.orgresearchgate.net This reactivity allows for the straightforward construction of complex, multi-component systems. Researchers can "click" or couple 4-ethynyl-2,2'-bipyridine onto other molecular fragments, polymers, or surfaces, creating sophisticated architectures such as molecular dyads, triads, and conjugated polymers. researchgate.netresearchgate.netacs.org This modular approach is central to building materials for applications in artificial photosynthesis, molecular electronics, and sensing. rsc.orgscirp.org

The ethynyl linker also serves to decrease steric hindrance between the bipyridine unit and any attached substituents, which can help maintain the planarity required for effective π-conjugation. liverpool.ac.uk This is particularly important when constructing large, multi-component assemblies where steric clash could otherwise disrupt the desired electronic communication between different parts of the molecule.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound is diverse, reflecting the compound's versatility as a building block. A major research trajectory focuses on its use in the synthesis of novel photosensitizers and luminescent materials. By coordinating this compound to metals like ruthenium(II), iridium(III), and rhenium(I), scientists have developed complexes with tunable photophysical properties. acs.orgresearchgate.netmdpi.com The ethynyl group serves as an anchoring point for other chromophores or functional units, leading to the creation of molecular dyads and triads for studying photoinduced electron and energy transfer processes. doi.org For instance, ruthenium complexes incorporating ligands derived from this compound have been investigated for their potential in dye-sensitized solar cells and as components of light-harvesting antenna systems. researchgate.net

Another significant area of research is the development of advanced materials, particularly conjugated polymers. The Sonogashira coupling reaction, which links the ethynyl group with aryl halides, is frequently employed to polymerize this compound with various aromatic co-monomers. acs.org This approach yields rigid-rod polymers with extended π-systems. These materials are investigated for their electronic conductivity, fluorescence, and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.nettandfonline.com The bipyridine units within the polymer backbone retain their ability to chelate metals, opening possibilities for creating metallopolymers with interesting catalytic or sensory properties.

The field of supramolecular chemistry also heavily utilizes this compound. The ethynyl group provides a reliable connection point for building large, well-defined molecular architectures. It has been used to construct linear and angled building blocks that, upon complexation with metal ions, self-assemble into intricate structures like molecular squares, cages, and metal-organic frameworks (MOFs). researchgate.netuzh.ch These supramolecular systems are of interest for molecular recognition, sensing, and encapsulation.

Finally, this compound is being explored as a linker for immobilizing molecular catalysts onto electrode surfaces. rsc.org By attaching the bipyridine unit to a semiconductor surface like silicon via the ethynyl group, researchers aim to create stable and efficient (photo)electrodes for applications in artificial photosynthesis and electrocatalysis. rsc.org

Data Tables

Table 1: Synthesis and Structural Data of Selected 4-Substituted 2,2'-Bipyridines

| Compound Name | Synthesis Method | Dihedral Angle (py-py)° | Dihedral Angle (py-Ar)° | Reference |

| 4-[2-(4-methylphenyl)ethynyl]-2,2'-bipyridine | Sonogashira Coupling | 10.81 (9) | 8.98 (5) / 9.90 (6) | liverpool.ac.ukiucr.org |

| 4-[2-(pyridin-3-yl)ethynyl]-2,2'-bipyridine | Sonogashira Coupling | 0.4 (2) | 2.66 (14) | liverpool.ac.ukiucr.org |

| 4-(indol-4-yl)-2,2'-bipyridine | Suzuki-Miyaura Coupling | 11.66 (7) | 55.82 (3) | liverpool.ac.ukiucr.org |

Note: Dihedral angle (py-py) is the angle between the two pyridine rings of the bipyridine core. Dihedral angle (py-Ar) is the angle between the substituted pyridine ring and the aromatic substituent.

Table 2: Photophysical Properties of Selected Ethynyl-Containing Bipyridine Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| [PtCl₂(4,4'-bis(2-phenylethynyl)-2,2'-bipyridine)] | 268, 290, 302 | - | Not Specified | mdpi.com |

| Pt(II) diimine complex with fluorene-acetylide ligand (Complex 1) | 397 | Emissive | CH₂Cl₂ | nih.gov |

| Pt(II) diimine complex with fluorene-acetylide ligand (Complex 2) | 373 | Emissive | CH₂Cl₂ | nih.gov |

| Ru(bpy)₂(bpy-cc-AQ)₂ | ~450 (MLCT) | 640 | Acetonitrile (B52724) | doi.org |

Note: This table presents a selection of data from the literature and is not exhaustive. "bpy-cc-AQ" refers to 4-((anthraquin-2-yl)ethynyl)-2,2'-bipyridine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8N2 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

4-ethynyl-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C12H8N2/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h1,3-9H |

InChI Key |

YYOHMGMTTMZDJM-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=NC=C1)C2=CC=CC=N2 |

Canonical SMILES |

C#CC1=CC(=NC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynyl 2,2 Bipyridine and Analogous Functionalized Bipyridines

Precursor Synthesis and Regioselective Functionalization of 2,2'-Bipyridine (B1663995)

The synthesis of 4-ethynyl-2,2'-bipyridine typically commences with the strategic functionalization of the 2,2'-bipyridine core. This process requires precise control to introduce substituents at the desired 4-position, setting the stage for the subsequent introduction of the ethynyl (B1212043) group.

Synthesis of Halogenated 2,2'-Bipyridine Intermediates (e.g., 4-Bromo-2,2'-bipyridine)

A common and effective precursor for the synthesis of this compound is 4-bromo-2,2'-bipyridine (B89133). The synthesis of this key intermediate from the commercially available 2,2'-bipyridine is a multi-step process that has been the subject of optimization to improve yields and simplify procedures. tandfonline.comresearchgate.net

A well-established route involves a three-step sequence:

N-Oxidation: 2,2'-bipyridine is first oxidized to form 2,2'-bipyridyl-1-oxide. tandfonline.comresearchgate.net This is often achieved using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in trifluoroacetic acid. tandfonline.comresearchgate.net The formation of the N-oxide deactivates the pyridine (B92270) ring towards electrophilic substitution and directs subsequent functionalization.

Nitration: The resulting N-oxide undergoes regioselective nitration at the 4-position. tandfonline.comresearchgate.net This is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net

Halogenation: The nitro group is then substituted with a bromine atom. This can be accomplished using acetyl bromide and phosphorus tribromide. tandfonline.com An improved method involves dissolving the 4-nitro-2,2'-bipyridyl 1-oxide in glacial acetic acid, followed by the addition of acetyl bromide and phosphorus tribromide. tandfonline.com

An alternative one-pot reaction has also been reported, where 4-nitro-2,2'-bipyridyl 1-oxide is refluxed in a mixture of acetyl bromide and phosphorus tribromide to yield 4-bromo-2,2'-bipyridine directly. tandfonline.com

Table 1: Synthesis of 4-Bromo-2,2'-bipyridine

| Step | Reagents and Conditions | Product | Reference |

| N-Oxidation | 2,2'-bipyridine, m-chloroperbenzoic acid, CHCl3, 40°C, 24h | 2,2'-Bipyridyl-1-oxide | tandfonline.com |

| Nitration | 2,2'-Bipyridyl-1-oxide, fuming HNO3, concentrated H2SO4 | 4-Nitro-2,2'-bipyridyl 1-oxide | researchgate.net |

| Bromination | 4-Nitro-2,2'-bipyridyl 1-oxide, acetyl bromide, phosphorus tribromide, glacial acetic acid, reflux | 4-Bromo-2,2'-bipyridine | tandfonline.com |

Selective Derivatization at the 4-Position of 2,2'-Bipyridine Frameworks

Achieving regioselective functionalization at the 4-position of the 2,2'-bipyridine framework is crucial. The symmetry of the parent 2,2'-bipyridine molecule can make direct, selective substitution challenging. Strategies to overcome this include:

Directed ortho-metalation: This technique employs directing groups to guide metalation to a specific position, although it is more commonly used for functionalization at positions other than the 4-position.

Protection/deprotection strategies: Temporarily masking reactive sites with protecting groups can allow for selective reactions at the desired position.

N-Oxide formation: As described in the synthesis of 4-bromo-2,2'-bipyridine, the formation of a mono-N-oxide is a key strategy to control the regiochemistry of subsequent electrophilic substitution reactions, directing them to the 4-position. researchgate.netresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Moiety Introduction

With the halogenated bipyridine precursor in hand, the introduction of the ethynyl group is typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynyl-Bipyridine Synthesis

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is central to the synthesis of this compound from 4-bromo-2,2'-bipyridine.

The general reaction involves the coupling of 4-bromo-2,2'-bipyridine with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMS-acetylene), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netunito.it

A typical Sonogashira coupling protocol for this synthesis involves:

Catalyst: A palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2], is commonly used. researchgate.netmdpi.com

Co-catalyst: Copper(I) iodide (CuI) is a frequent co-catalyst that facilitates the reaction under milder conditions. mdpi.comnih.gov

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is used to neutralize the hydrogen halide formed during the reaction. researchgate.netmdpi.com

Solvent: The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or a mixture of acetonitrile (B52724) and THF. researchgate.net

The use of a protected alkyne like TMS-acetylene is advantageous as it prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling). rsc.org The trimethylsilyl (B98337) group can be subsequently removed under mild conditions to yield the terminal alkyne.

Table 2: Typical Sonogashira Reaction Conditions

| Component | Example | Purpose | Reference |

| Aryl Halide | 4-Bromo-2,2'-bipyridine | Electrophilic partner | unito.it |

| Alkyne | Trimethylsilylacetylene | Nucleophilic partner | unito.it |

| Palladium Catalyst | [Pd(PPh3)2Cl2] | Primary catalyst for cross-coupling | researchgate.net |

| Copper Co-catalyst | CuI | Facilitates alkyne activation | mdpi.com |

| Base | Triethylamine (TEA) | Acid scavenger | mdpi.com |

| Solvent | Tetrahydrofuran (THF) | Reaction medium | researchgate.net |

Variations and Optimized Protocols for Alkynyl Functionalization

While the traditional Sonogashira reaction is effective, various modifications and optimized protocols have been developed to improve efficiency, expand substrate scope, and simplify reaction conditions.

Copper-Free Sonogashira Coupling: Concerns about the environmental impact of copper and the potential for copper-catalyzed side reactions have led to the development of copper-free Sonogashira protocols. nih.govacs.org These methods often rely on more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in Sonogashira couplings. researchgate.net

Catalyst and Ligand Optimization: Research continues to explore new palladium catalysts and ligands to enhance the efficiency and robustness of the Sonogashira reaction for the synthesis of functionalized bipyridines. mdpi.com The choice of ligand can significantly impact the catalyst's activity and stability. rsc.org

Post-Synthetic Modificational Strategies for this compound

The terminal ethynyl group of this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. This reactivity is key to its utility in constructing more complex molecular architectures.

One of the most prominent post-synthetic modifications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click" reaction that forms a stable triazole ring from an alkyne and an azide (B81097). researchgate.net This reaction is highly efficient and tolerant of a wide variety of functional groups, making it an ideal tool for conjugating this compound to other molecules, polymers, or surfaces. researchgate.net

Other post-synthetic modifications can include further Sonogashira couplings to extend the conjugated system or reactions involving the triple bond to introduce other functionalities. The ability to perform these modifications allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Bioorthogonal "Click" Chemistry for Ligand Derivatization

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The "click" chemistry paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose. The ethynyl group of this compound serves as an ideal alkyne component for such reactions. nih.govmdpi.com

The synthesis of this compound often starts from more readily available substituted bipyridines. A common precursor is 4-bromo-2,2'-bipyridine. thieme-connect.comnih.govresearchgate.net The ethynyl group can be introduced via a Sonogashira cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction couples the aryl halide (4-bromo-2,2'-bipyridine) with a terminal alkyne, such as trimethylsilylacetylene (TMSA). thieme-connect.comrsc.org The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne and is subsequently removed under mild conditions, for instance, using potassium carbonate, to yield the desired this compound. researchgate.net

Once synthesized, the alkyne-functionalized bipyridine can be "clicked" onto a molecule bearing an azide group. This strategy has been employed to attach photoactive metal complexes to biomolecules. For example, a ruthenium polypyridyl complex featuring a this compound ligand can be ligated to an azide-labeled fluorophore or protein. nih.gov This enables the study of metal-protein interactions, even weak ones, by visualizing the location of the metal complex. nih.gov The reaction is highly specific and efficient, proceeding under biocompatible conditions. mdpi.comthermofisher.com

Table 1: Key Reactions in the Synthesis and Application of this compound for Bioorthogonal Chemistry

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product | Purpose |

| 1 | Halogenation | 2,2'-Bipyridine | Nitrating agents, Acetyl bromide/Phosphorus tribromide | 4-Bromo-2,2'-bipyridine | Precursor Synthesis |

| 2 | Sonogashira Coupling | 4-Bromo-2,2'-bipyridine, Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), CuI | 4-((Trimethylsilyl)ethynyl)-2,2'-bipyridine | Introduction of protected alkyne |

| 3 | Deprotection | 4-((Trimethylsilyl)ethynyl)-2,2'-bipyridine | K₂CO₃ or n-Bu₄N⁺F⁻ | This compound | Generation of terminal alkyne |

| 4 | CuAAC "Click" Reaction | This compound, Azide-modified molecule | Cu(I) catalyst | Triazole-linked conjugate | Ligand Derivatization |

Generation of Multi-dentate Ligands and Molecular Building Blocks

The rigid, linear geometry of the ethynyl group makes this compound an excellent building block for the construction of larger, multi-dentate ligands and complex molecular architectures. thieme-connect.comnih.gov By extending the conjugation of the bipyridine system, the electronic and photophysical properties of the resulting metal complexes can be systematically tuned. thieme-connect.com

Sonogashira coupling is again the key synthetic tool. nih.govmdpi.comrsc.org For instance, this compound can be coupled with aryl halides to create extended π-systems. nih.gov Similarly, dihaloaryl compounds can be used to link two this compound units, leading to the formation of bridging ligands. This approach has been used to synthesize dimeric to pentameric bipyridine ligands. nih.gov

The versatility of this building block is further demonstrated by its use in creating ligands with different coordination pockets. For example, coupling with other heterocyclic halides can generate ligands with distinct metal-binding sites. The resulting multi-dentate ligands are crucial for constructing self-assembled supramolecular structures, such as molecular polygons and cages, with metal ions acting as the vertices. acs.org The defined angles and lengths of the bipyridine-ethynyl units allow for precise control over the final geometry of these assemblies.

Furthermore, the ethynyl group itself can be a coordination site for certain metal ions, leading to the formation of organometallic polymers and oligomers. This dual functionality as both a linker and a potential coordination site makes this compound a highly valuable component in the toolbox of materials and supramolecular chemists.

Table 2: Examples of Multi-dentate Ligands and Molecular Building Blocks Derived from Ethynyl-Bipyridines

| Precursor 1 | Precursor 2 | Coupling Reaction | Product Type | Application |

| This compound | 4-Iodopyridine | Sonogashira | Asymmetric Bipyridine-Pyridine Ligand | Building block for heterometallic complexes |

| 4,4'-Dibromo-2,2'-bipyridine | Phenylacetylene | Sonogashira | Symmetric bis(phenylethynyl)bipyridine | Ligand for photoluminescent complexes |

| 5,5'-Dibromo-2,2'-bipyridine | TMS-acetylene | Sonogashira | Dissymmetrically functionalized bipyridine | Precursor for oligomeric ligands nih.gov |

| 4-Bromo-2,2'-bipyridine | p-Tolylacetylene | Sonogashira | 4-(p-Tolylethynyl)-2,2'-bipyridine | Extended π-conjugated ligand nih.gov |

Coordination Chemistry of 4 Ethynyl 2,2 Bipyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 4-Ethynyl-2,2'-bipyridine

The ligand this compound is a derivative of 2,2'-bipyridine (B1663995), a foundational N-heterocyclic ligand in coordination chemistry. Its design incorporates a rigid bidentate chelating core with a reactive ethynyl (B1212043) (acetylenic) group, allowing for the construction of sophisticated supramolecular structures and functional materials.

Like its parent compound, 2,2'-bipyridine, this compound functions as a robust bidentate ligand, coordinating to transition metal centers through the nitrogen atoms of its two pyridine (B92270) rings. This N,N'-chelation results in the formation of a highly stable five-membered metallacycle. This coordination mode is nearly ubiquitous for 2,2'-bipyridine and its derivatives when forming complexes with a single metal center. The coplanarity of the bipyridine rings facilitates electron delocalization across the ligand framework, which is a key factor in the distinct electronic and photophysical properties of its metal complexes. The resulting octahedral or square planar geometries are common in these coordination compounds.

The introduction of an ethynyl group at the 4-position of the bipyridine scaffold imparts specific steric and electronic characteristics that influence the properties of the resulting metal complexes.

Steric Effects: The ethynyl group is linear and rigid. When positioned at the 4-position of the bipyridine ring, it is directed away from the metal's coordination sphere. This placement minimizes steric hindrance near the nitrogen donor atoms, ensuring that the coordination geometry around the metal center is not significantly distorted. This contrasts with substituents at the 6,6'-positions, which can impose significant steric constraints and protect the metal center.

Electronic Effects: The ethynyl group possesses a π-system that can extend the electronic conjugation of the bipyridine ligand. This extension influences the energy of the ligand's molecular orbitals, particularly the lowest unoccupied molecular orbital (LUMO). In metal complexes, this can modulate the energy of the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the intense visible light absorption of these compounds. The ethynyl moiety can act as a weak π-acceptor, which can affect the electron density at the metal center and influence the complex's redox potentials and photophysical behavior. Furthermore, the terminal alkyne is a versatile functional group that can be used for post-complexation modifications, such as in "click" chemistry or Sonogashira coupling reactions, to build larger, multi-component systems.

Synthesis, Structural Elucidation, and Electronic Properties of Metal Complexes

The unique properties of the this compound ligand have been exploited in the synthesis of various mononuclear metal complexes, particularly with ruthenium(II) and manganese(I), to create compounds with tailored photophysical and photoactivatable functions.

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. The synthesis of a mononuclear complex featuring the this compound (et-bpy) ligand, such as [Ru(bpy)2(et-bpy)]2+, typically follows well-established procedures. The reaction involves heating a precursor complex like cis-[Ru(bpy)2Cl2] with one equivalent of the this compound ligand in a suitable solvent mixture, such as ethanol/water. Purification is commonly achieved through column chromatography.

The photophysical properties of such complexes are dominated by intense metal-to-ligand charge-transfer (MLCT) absorption bands in the visible region of the spectrum. Upon excitation into these bands, the complexes exhibit strong luminescence, typically in the orange-red region of the spectrum, originating from a triplet MLCT excited state (³MLCT). The introduction of the ethynyl group can fine-tune these properties. For instance, in a related complex where a flavin moiety is connected to a bipyridine ligand via an acetylene bond, the introduction of the extended π-system resulted in a strong absorption in the visible range and notable phosphorescence. The ethynyl group helps to delocalize the π* accepting orbital of the ligand, which can affect the emission energy, quantum yield, and excited-state lifetime of the complex.

Table 1: Typical Photophysical Properties of Substituted Ru(II) Bipyridine Complexes

| Complex Type | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| [Ru(bpy)3]2+ | ~450 | ~615 | ~0.04-0.1 | ~600-1000 ns |

| Acetylene-linked Ru(II)-bpy | ~456 | ~643 | ~0.01 | ~1.32 µs |

Note: Data is representative and can vary based on solvent and specific ligand substitutions. The acetylene-linked complex data is from a system with a flavin moiety attached.

Manganese(I) carbonyl complexes bearing diimine ligands have emerged as promising photoactivatable molecules, particularly as carbon monoxide-releasing molecules (photoCORMs). A typical mononuclear complex with this compound would have the general formula fac-[Mn(et-bpy)(CO)3Br]. The synthesis involves the reaction of pentacarbonylmanganese(I) bromide, [MnBr(CO)5], with the this compound ligand in a solvent like chloroform, leading to the substitution of two carbonyl ligands.

The resulting complexes have a distorted octahedral geometry with the three carbonyl ligands arranged in a facial (fac) configuration. The electronic environment around the manganese center, influenced by the bipyridine ligand, can be probed using infrared (IR) spectroscopy by observing the stretching frequencies (ν) of the CO ligands.

The key photoactivatable property of these complexes is their ability to release one or more CO molecules upon irradiation with light, typically in the visible or near-UV range. This process is initiated by excitation into a metal-to-ligand charge transfer (MLCT) band, which populates an excited state that is dissociative with respect to the Mn-CO bonds. The release of CO, a biologically active signaling molecule, allows for precise spatiotemporal control over its delivery, making these compounds valuable tools in chemical biology and potential therapeutic development.

Table 2: Characteristic IR Stretching Frequencies for fac-[Mn(N^N)(CO)3Br] Complexes

| Ligand (N^N) | ν(CO), A' (cm⁻¹) | ν(CO), A' (cm⁻¹) | ν(CO), A'' (cm⁻¹) |

| 2,2'-bipyridine | 2025 | 1935 | 1911 |

| 1,10-phenanthroline | 2028 | 1941 | 1922 |

Note: Data is representative for manganese(I) tricarbonyl complexes with diimine ligands and illustrates the typical range for CO stretching frequencies.

Homo- and Heterobimetallic Complexes and Electronic Communication

The this compound ligand is an excellent bridging unit for constructing bimetallic complexes due to its distinct and electronically coupled coordination sites: the bipyridyl N,N'-chelating unit and the terminal ethynyl group. This structure allows for the synthesis of both homobimetallic (containing two identical metal centers) and heterobimetallic (containing two different metal centers) complexes and facilitates the study of electronic communication between the metals.

Ruthenium alkynyl complexes featuring a pendant 4-ethynyl-2,2'-bipyridyl group have been used as precursors to create a range of binuclear systems. acs.org For instance, a heterobimetallic Ru-Re complex can be formed by coordinating a Re(CO)₃Cl fragment to the bipyridyl unit of a ruthenium alkynyl complex. Similarly, a homobimetallic Ru-Ru complex, [Ru{C≡C-4-bpy-κ²-N,N′-RuClCp}(dppe)Cp*]⁺, has been synthesized and characterized. acs.org

Spectroelectrochemical experiments and quantum chemical calculations are used to probe the degree of electronic coupling between the metal centers. acs.org In the homobimetallic Ru-Ru complex, the system is classified as a weakly coupled Class II mixed-valence compound according to the Robin-Day classification, with a calculated electronic coupling parameter (H_ab) of 306 cm⁻¹. acs.org This indicates a moderate level of electronic communication through the this compound bridge. acs.org This coupling is significantly improved compared to analogous complexes using a 5-ethynyl-2,2'-bipyridine bridge (H_ab = 17 cm⁻¹), demonstrating the importance of the ethynyl group's position on the electronic communication pathway. acs.org

Macrocyclic and Supramolecular Metal-Organic Frameworks Incorporating this compound

The rigid structure and divergent coordination sites of this compound make it a candidate for constructing macrocycles and larger supramolecular assemblies, including Metal-Organic Frameworks (MOFs). The bipyridine unit can chelate to a metal center, while the ethynyl group can be used for further reactions (e.g., coupling) to extend the structure.

MOFs are porous crystalline materials built from metal ions or clusters linked by organic ligands. The incorporation of 2,2'-bipyridine units into MOF linkers is a strategy to create materials with open coordination sites. For example, a microporous MOF, Al(OH)(bpydc) (where H₂bpydc = 2,2'-bipyridine-5,5'-dicarboxylic acid), was the first to feature open 2,2'-bipyridine sites. nih.gov This material, with a high BET surface area of 2160 m²/g, can readily chelate other metals like PdCl₂ and Cu(BF₄)₂, demonstrating its utility as a scaffold for catalysis or gas separation. nih.gov Similarly, a highly crystalline Zr(IV)-based MOF, UiO-67-bpydc, has been prepared with open bipyridine sites that can complex with PdCl₂ for use in recyclable catalysis. researchgate.netrsc.org

The self-assembly of bipyridine-containing metal complexes can also lead to discrete supramolecular frameworks. For instance, π-π stacking interactions between the aromatic bipyridine ligands of hexameric copper(II) units have been shown to drive the self-assembly of a nanoporous crystalline framework. nih.gov These examples, while not all explicitly using the 4-ethynyl derivative, showcase the fundamental role of the bipyridine moiety in directing the formation of complex, functional supramolecular and framework materials. The ethynyl group on the this compound ligand provides an additional tool for covalently linking these building blocks into even more robust and extended architectures.

Research Applications of 4 Ethynyl 2,2 Bipyridine in Advanced Functional Materials and Catalysis

Catalytic Systems Utilizing 4-Ethynyl-2,2'-bipyridine Ligands

The incorporation of this compound into metal complexes has a profound impact on their catalytic properties. The ethynyl (B1212043) group can be used to anchor the complex to a surface or to extend the π-conjugated system of the ligand, thereby influencing the electronic properties of the metallic center and, consequently, its catalytic activity.

Photocatalysis and Energy Conversion Applications

Complexes incorporating ethynyl-substituted bipyridine ligands are instrumental in the field of artificial photosynthesis and solar energy conversion. The ethynyl group provides a rigid linker for constructing multicomponent systems for dye-sensitized solar cells (DSSCs) and for photocatalytic processes like water splitting and carbon dioxide (CO2) reduction. rsc.org

Ruthenium complexes featuring ethynyl-bipyridine ligands have been investigated as photocatalysts. For instance, supramolecular photocatalysts of the type [(tbbpy)2Ru-BL-Rh(Cp*)Cl]3+ (where tbbpy is 4,4'-tert-butyl-2,2'-bipyridine and BL is a bridging ligand containing an alkynyl group) have been analyzed for their photocatalytic activity. researchgate.net Studies have shown that the rate of generating a two-fold reduced Rh(I) species, rather than the initial electron transfer to the Rh(III) center, correlates directly with the photocatalytic formation of NADH from NAD+. researchgate.net The alkynyl-linked system proved to be the most efficient in this regard. researchgate.net

Platinum(II) bipyridine complexes functionalized with N-(4-ethynylphenyl)carbazole and fullerene have been synthesized to study photoinduced electron transfer. rsc.org In these triads, ultrafast charge separation occurs from the triplet metal-to-ligand/ligand-to-ligand charge transfer (3MLCT/LLCT) excited state within 300 femtoseconds, forming a triplet charge-separated state. rsc.org This charge-separated state subsequently decays, demonstrating the potential of such systems in light-harvesting applications. rsc.org

| Complex Type | Application | Key Finding |

| [(tbbpy)2Ru-BL-Rh(Cp*)Cl]3+ | NADH Regeneration | Alkynyl-linked bridging ligand enhances the rate of formation of the active Rh(I) species, boosting photocatalytic efficiency. researchgate.net |

| Platinum(II) bis(N-(4-ethynylphenyl)carbazole)bipyridine fullerene | Photoinduced Electron Transfer | Ultrafast charge separation (<300 fs) is observed, highlighting its potential for solar energy conversion. rsc.org |

| 4-ethynyl-2,2′-bipyridine on silicon surfaces | Artificial Photosynthesis | The ethynyl group serves as a linker for immobilizing molecular catalysts on light-absorbing surfaces. rsc.org |

Electrocatalysis and Redox-Driven Processes

The electronic tunability afforded by the ethynyl-bipyridine ligand is particularly advantageous in electrocatalysis. Rhenium(I) complexes containing 4,4′-bis(phenyl-ethynyl)-2,2′-bipyridyl ligands have been successfully employed as catalysts for the electrochemical reduction of CO2. researchgate.netscispace.com

Cyclic voltammetry studies of fac-(4,4′-bisphenyl-ethynyl-2,2′-bipyridyl)-Re(CO)3Cl revealed a significant enhancement in current density under a CO2 atmosphere, indicating catalytic activity. researchgate.netscispace.com The catalytic second-order rate constant for the formation of carbon monoxide (CO) was determined to be approximately 560 M⁻¹ s⁻¹. researchgate.netscispace.com Bulk controlled-potential electrolysis experiments confirmed that CO is the primary reduction product, with Faradaic efficiencies around 12% over a 5-hour period. scispace.com The phenylethynyl substituents in the 4,4'-positions are expected to increase the delocalization of π-electron density, which in turn influences the catalytic activity of the central rhenium atom. scispace.com

| Catalyst | Process | Key Performance Metric |

| fac-(4,4′-Bisphenyl-ethynyl-2,2′-bipyridyl)-Re(CO)3Cl | Electrochemical CO2 Reduction | Catalytic rate constant for CO formation: ~560 M⁻¹ s⁻¹. researchgate.netscispace.com |

| fac-(4,4′-Bisphenyl-ethynyl-2,2′-bipyridyl)-Re(CO)3Cl | Electrochemical CO2 Reduction | Faradaic efficiency for CO production: ~12% over 5 hours. scispace.com |

Nanoparticle Stabilization and Heterogeneous Catalysis

Bipyridine derivatives are effective stabilizers for metal nanoparticles, preventing their aggregation and enhancing their catalytic performance in heterogeneous systems. epfl.chrsc.org The nature of the bipyridine ligand and its coordination to the nanoparticle surface can influence the catalytic activity. nih.gov

Rhodium nanoparticles stabilized by 2,2'-bipyridine (B1663995) ligands have been prepared in ionic liquids and used for the hydrogenation of aromatic compounds. nih.gov These nanoparticles, typically in the size range of 2.0-2.5 nm, show good catalytic activity. nih.gov While not specifying the ethynyl substituent, this research highlights the role of the bipyridine core in creating stable and active nanocatalysts. nih.gov The strong interaction between the bipyridine ligand and the metal surface is crucial for preventing sintering and maintaining high catalytic efficiency. rsc.org The functionalization of the bipyridine, for instance with an ethynyl group, offers a pathway to anchor these nanoparticles onto solid supports, further enhancing their utility in heterogeneous catalysis.

Enantioselective Catalysis (e.g., Asymmetric Allylic Oxidation, Cyclopropanation)

Chiral, non-racemic 2,2'-bipyridyl ligands are pivotal in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Copper(I) complexes of C2-symmetric 2,2'-bipyridyl ligands have been evaluated in the asymmetric allylic oxidation of cyclic alkenes. rsc.org These catalytic systems have achieved high levels of enantioselectivity, with enantiomeric excesses (ee) of up to 91% reported, which is among the highest for this class of ligand. rsc.org

While the specific use of this compound in this context is not detailed in the provided sources, the principle of using chiral bipyridine ligands is well-established. The ethynyl group could serve as a handle for immobilizing such chiral catalysts or for fine-tuning their electronic properties to further enhance enantioselectivity.

Cyclopropanation reactions, which involve the formation of a three-membered ring, can also be rendered enantioselective through the use of chiral catalysts. wikipedia.orgmdpi.com The Simmons-Smith cyclopropanation and reactions involving metal carbenoids are common methods where the stereochemical outcome is controlled by chiral ligands. nih.govmasterorganicchemistry.com The development of chiral bipyridine ligands, potentially including ethynyl-functionalized variants, is a promising avenue for advancing enantioselective cyclopropanation.

Supramolecular Chemistry and Self-Assembly with this compound

The rigid, linear geometry of the ethynyl group makes this compound an excellent building block for the construction of well-defined supramolecular architectures through self-assembly processes.

Construction of Conjugated Metallosupramolecular Polymers

Bipyridine and terpyridine units are widely used as chelating ligands to form stable complexes with transition metal ions, which can then be assembled into metallosupramolecular polymers (MSPs). researchgate.net These materials combine the properties of the organic polymer backbone with the unique photochemical, electrochemical, or catalytic properties of the metal centers. researchgate.net

The ethynyl substituent on the bipyridine ligand is particularly useful for creating extended, conjugated systems. The use of this compound as a bridging ligand has been demonstrated in the synthesis of heterododecanuclear Pt6Ln6 (Ln = Nd, Yb) complexes. nih.gov In these structures, the ethynylbipyridine unit links emissive platinum acetylide chromophores, which can then sensitize the near-infrared (NIR) luminescence of the lanthanide ions through a Pt → Ln energy transfer mechanism. nih.gov This demonstrates the ability of the this compound ligand to facilitate communication and energy transfer between different metal centers within a large, self-assembled supramolecular array.

Molecular Recognition Phenomena and Host-Guest Interactions

The bipyridine framework of this compound is a key component in the design of host molecules for molecular recognition. These systems operate on the principle of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule through non-covalent interactions. The stability of these host-guest complexes is governed by a combination of forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govmdpi.com

In systems analogous to those that could be formed with this compound, molecular receptors have been designed with rigidly spaced terpyridyl-palladium units that create a molecular cleft. nih.gov This cleft can encapsulate planar aromatic molecules, demonstrating the potential for selective recognition. The interactions in such systems can be quite dynamic, with guests potentially exchanging rapidly between binding sites within the host and the external environment. nih.gov While thermodynamically stable, these host-guest complexes can be kinetically labile. nih.gov The solvent plays a crucial role, as the solvation energies of the host, guest, and the resulting complex significantly influence the association constant for host-guest formation. nih.govrsc.org The ethynyl group on the this compound ligand offers a strategic point for further functionalization, allowing for the fine-tuning of the host's electronic properties and steric environment to enhance guest selectivity.

Table 1: Key Interactions in Host-Guest Chemistry

| Interaction Type | Description | Relevance to this compound Systems |

|---|---|---|

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | The bipyridine rings can interact with planar aromatic guest molecules. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Can be engineered into host systems derived from the bipyridine ligand. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the host-guest complex. |

| Charge-Induced Dipole | Attraction between a charged species (e.g., a metal center in a complex) and the π electrons of a guest molecule. | Positively charged metal complexes incorporating the bipyridine ligand can interact with aromatic guests. nih.gov |

Self-Assembled Architectures and Multicomponent Systems

The rigid, linear nature of the ethynyl group combined with the chelating bipyridine unit makes this compound an excellent candidate for constructing self-assembled architectures. Bipyridine derivatives, particularly the related 4,4'-bipyridine, are widely used as linkers to create both two-dimensional (2D) and three-dimensional (3D) structures, such as metal-organic frameworks (MOFs). researchgate.netnih.gov These frameworks can possess large channels or cavities, making them suitable for applications in molecular adsorption, ion exchange, and catalysis. researchgate.net

The introduction of substituents onto the bipyridine skeleton is a key strategy for controlling the formation of 2D self-assembled patterns on surfaces. nih.gov In multicomponent systems, complexes containing bipyridine or terpyridine units can be co-assembled with other π-conjugated organic or organometallic molecules. nih.gov This bottom-up approach allows for the creation of well-ordered supramolecular architectures with tunable optical and electronic properties. nih.gov For instance, platinum(II) terpyridine complexes can form molecular tweezers or macrocycles that encapsulate electron-rich guest molecules through donor-acceptor and charge-transfer interactions. nih.gov The this compound ligand provides a programmable component for such systems, where the terminal alkyne can be used for subsequent reactions, such as click chemistry or polymerization, to form more complex and extended structures.

Optoelectronic Devices and Molecular Electronics Based on this compound

The unique electronic and photophysical properties of metal complexes derived from this compound have led to their exploration in a range of optoelectronic applications.

Design of Luminescent Materials and Photonic Systems

Luminescent materials are at the core of various technologies, including sensing, imaging, and lighting. nih.govmdpi.com The design of these materials often involves the precise control of their molecular structure to tune their emission characteristics. nih.gov this compound has proven to be a valuable ligand in the synthesis of novel luminescent metal complexes.

Particularly noteworthy is its use in constructing polynuclear platinum(II) complexes. For example, a hexanuclear platinum(II) complex has been synthesized using a dinuclear platinum(II) ethynylpyridine complex as a building block. nih.gov Furthermore, this compound has been employed to create heterododecanuclear Pt₆Ln₆ (where Ln is a lanthanide like Nd or Yb) arrays. acs.org In these systems, the platinum-bipyridyl-acetylide components act as sensitizers, absorbing light and transferring the energy to the lanthanide ions, which then emit in the near-infrared (NIR) region. acs.org This sensitized NIR luminescence is a result of Pt → Ln energy transfer. acs.org

Table 2: Examples of Luminescent Systems with Bipyridine-type Ligands

| System | Key Feature | Application Area |

|---|---|---|

| Pt₆Ln₆ Complexes with this compound | Sensitized near-infrared (NIR) lanthanide luminescence via Pt → Ln energy transfer. acs.org | Photonics, Telecommunications |

| Hexanuclear Platinum(II) Alkynyl Complex | Constructed from a dinuclear platinum(II) ethynylpyridine building block. nih.gov | Luminescent Materials |

| Multi-site Phosphors | Host materials provide different crystallographic sites for activator ions, leading to tunable luminescent spectra. mdpi.com | Solid-State Lighting (wLEDs) |

Application in Dye-Sensitized Solar Cells (DSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and generate charge carriers. mdpi.comnih.gov Ruthenium(II) complexes containing 2,2'-bipyridine ligands are among the most effective and widely studied sensitizers for DSSCs. nih.gov The bipyridine ligands are often functionalized with anchoring groups, such as carboxylic or phosphonic acids, to ensure strong adsorption onto the semiconductor surface (typically TiO₂). mdpi.comnih.gov

Table 3: Performance of a Dye-Sensitized Solar Cell with and without a Bipyridine-Containing Co-sensitizer

| Device Configuration | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| JA3 (Porphyrin Dye) only | 801 mV | 12.23 mA cm-2 | 63.55% | 6.23% |

| JA3 + S3 (Bipyridine Co-sensitizer) | 821 mV | 15.46 mA cm-2 | 64.55% | 8.20% |

Data sourced from a study on co-sensitization in DSSCs. rsc.org

Exploration as Building Blocks for Molecular Wires

The concept of molecular electronics involves using individual molecules or nanoscale assemblies of molecules as electronic components. Molecular wires are a fundamental component of such systems, designed to conduct electrical current over molecular distances. The extended π-systems and linear geometry of metal-alkynyl complexes make them promising candidates for molecular wires.

Complexes of this compound and its analogs, such as 4-ethynylpyridine (B1298661), have been investigated in this context. Ruthenium(II) complexes bearing 4-ethynylpyridine ligands have been synthesized and studied as potential molecular wires. researchgate.net The ethynyl-bipyridine unit can act as a bridge between metal centers, facilitating electron delocalization and charge transport along the molecular axis. The ability to create extended, conjugated systems through the ethynyl group is a key advantage of using this compound in the design of these molecular-scale electronic components.

Mechanistic Studies in Bioinorganic Chemistry Involving this compound Complexes

The application of metal complexes in medicine, particularly as therapeutic and diagnostic agents, is a major focus of bioinorganic chemistry. Ruthenium complexes, in particular, have emerged as promising alternatives to platinum-based anticancer drugs. nih.gov The 2,2'-bipyridine ligand is a common feature in the design of these complexes due to its strong chelating ability and its influence on the electronic and steric properties of the metal center.

Furthermore, 2,2'-bipyridine has been modified into a "ligandoside," a novel building block for incorporating metal complexes directly into the structure of DNA. nih.gov This approach allows for the precise placement of a metal-chelating unit within a DNA duplex, opening up possibilities for studying DNA-metal interactions, developing new DNA-based materials, and designing targeted therapeutic agents. The ethynyl group of this compound provides a convenient point of attachment for linking the bipyridine unit to a biomolecule or a solid support, facilitating its use in bioinorganic and medicinal chemistry research.

Mechanistic Aspects of Photoactivatable Carbon Monoxide-Releasing Molecules (PhotoCORMs)

The compound this compound serves as a versatile ligand in the development of photoactivatable carbon monoxide-releasing molecules (PhotoCORMs). These molecules are designed to release controlled amounts of carbon monoxide (CO) upon stimulation with light, a feature that is highly valuable in therapeutic applications due to the physiological signaling roles of CO. The core of these PhotoCORMs is often a transition metal carbonyl complex, such as those involving ruthenium.

The mechanism of CO release from ruthenium(II) dicarbonyl complexes featuring bipyridine-based ligands is initiated by the absorption of light, typically in the UV-A or visible region. This absorption excites the molecule to a metal-to-ligand charge transfer (MLCT) state. This excited state can then transition to a dissociative metal-centered (MC) state, which leads to the cleavage of a metal-CO bond and the subsequent release of a CO molecule.

Research on analogous ruthenium(II) bipyridyl dicarbonyl complexes has elucidated a stepwise decarbonylation process. The release of the first CO molecule is generally a rapid process. Following the initial release, a solvent molecule (like water or acetonitrile) can coordinate to the metal center. The release of the second CO molecule is a much slower, distinct step. The rates of these decarbonylation steps are influenced by the electronic properties of the substituents on the bipyridine ligand. Electron-withdrawing groups can slow down the rate of the second CO release. The ethynyl group on this compound, with its electronic characteristics, would be expected to modulate these release kinetics.

The general mechanism can be summarized as follows:

Photoexcitation: The complex absorbs a photon, leading to an excited state. [Ru(bpy)(CO)2Cl2] + hν → [Ru(bpy)(CO)2Cl2]*

First CO Dissociation: The excited complex undergoes a rapid dissociation of the first CO ligand, forming a monocarbonyl intermediate. This intermediate is quickly solvated. [Ru(bpy)(CO)2Cl2]* → [Ru(bpy)(CO)Cl2] + CO [Ru(bpy)(CO)Cl2] + Solvent → [Ru(bpy)(CO)(Solvent)Cl2]

Second CO Dissociation: Upon further irradiation, the monocarbonyl intermediate can release the second CO molecule, a process that occurs at a significantly slower rate. [Ru(bpy)(CO)(Solvent)Cl2] + hν → [Ru(bpy)(Solvent)2Cl2] + CO

The solvent environment also plays a crucial role in the kinetics of CO release. Studies have shown that photodecarbonylation proceeds much more slowly in aqueous media compared to organic solvents like acetonitrile (B52724). This is a critical consideration for the design of PhotoCORMs for biological applications.

| Step | Process | Key Characteristics | Influencing Factors |

|---|---|---|---|

| 1 | Photoexcitation | Absorption of light (UV-A/Visible) leading to an MLCT excited state. | Wavelength of light, solvent. |

| 2 | First CO Release | Rapid dissociation of one CO molecule. | Quantum yield of the photoreaction. |

| 3 | Intermediate Formation | Coordination of a solvent molecule to the metal center. | Nature of the solvent (e.g., water, acetonitrile). |

| 4 | Second CO Release | Slow dissociation of the second CO molecule upon further irradiation. | Electronic nature of bipyridine substituents, solvent. |

Advanced Characterization Techniques for 4 Ethynyl 2,2 Bipyridine and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of 4-ethynyl-2,2'-bipyridine and its derivatives. These methods probe the transitions between electronic energy levels within the molecule and its complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. In this compound and its derivatives, the observed absorption bands primarily arise from π → π* and n → π* electronic transitions. youtube.com

The bipyridine moiety features a conjugated π-system, giving rise to intense π → π* transitions, typically observed in the UV region. uzh.ch The lone pair electrons on the nitrogen atoms can also be excited to anti-bonding π* orbitals, resulting in n → π* transitions, which are generally weaker and may be observed as shoulders on the more intense π → π* bands. uzh.ch

The introduction of the ethynyl (B1212043) group at the 4-position extends the π-conjugation of the bipyridine system. This extension typically leads to a bathochromic (red) shift in the absorption bands, meaning they occur at longer wavelengths (lower energy). youtube.com In complexes, the coordination of a metal ion to the bipyridine nitrogen atoms significantly perturbs the electronic structure, leading to the appearance of new, often intense, charge-transfer bands in the visible region.

For instance, in platinum(II) complexes incorporating ethynylphenyl-carbazole ligands with a bipyridine ancillary ligand, intense absorption bands are observed. These are assigned to π–π* intraligand transitions on the carbazole and bipyridine units, as well as metal-to-ligand charge-transfer (MLCT) transitions. rsc.org Similarly, copper(I) iodide complexes with 4,4'-bipyridine show low-energy absorptions attributed to MLCT transitions from the Cu(I) center to the bipyridine ligand. researchgate.net

| Complex Type | Solvent | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|---|

| Ruthenium(II) Polypyridine Complexes | Ethanol | 313, 396, 534 | MLCT (Ru(II) 4d → π* of polypyridyl ligands) osti.gov |

| Platinum(II) Bipyridine Thiolate Complexes | Various | Visible Region | Charge-transfer-to-diimine rsc.org |

| Copper(I) Iodide 4,4'-Bipyridine Complexes | Dichloromethane | 350-390 | MLCT (Cu(I) → 4,4'-bipyridine) researchgate.net |

Photoluminescence and Fluorescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission can be categorized as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). For this compound derivatives and their metal complexes, these techniques provide critical information about the nature and lifetime of excited states.

Many metal complexes of 2,2'-bipyridine (B1663995) and its derivatives are known to be luminescent. nih.gov The emission often originates from triplet metal-to-ligand charge-transfer (³MLCT) excited states, which are typically long-lived. nih.gov For example, ruthenium(II) bipyridine complexes are well-known for their intense and long-lived ³MLCT emission. nih.govbjraylight.com The introduction of an ethynyl group can modulate these emission properties by altering the energy of the π* orbitals of the ligand.

In pyrene-containing 2,2'-bipyridine ligands connected by phenylene-ethynylene bridges, intense fluorescence is observed. The emission properties are highly sensitive to the environment and can be modulated by the complexation of metal ions like zinc(II), which induces the formation of a charge-transfer excited state. nih.gov Similarly, neutral orthometalated platinum(II) complexes containing ethynylaryl groups exhibit charge-transfer emission, typically from an excited state with a sub-microsecond lifetime at room temperature. nih.gov The emission in these systems is often phosphorescent in nature.

| Complex | Medium | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Excited State |

|---|---|---|---|---|

| [Ru(bpy)3]2+ | Water (deaerated) | - | 0.063 bjraylight.com | ³MLCT |

| [Ru(bpy)3]2+ | Acetonitrile (B52724) (deaerated) | - | 0.095 bjraylight.com | ³MLCT |

| Mononuclear Cu(I) Pyridine-Pyrazole Complexes | Solid State | 520-569 | - | Phosphorescent researchgate.net |

Analysis of Metal-to-Ligand, Ligand-to-Ligand, and Intraligand Charge Transfer Bands

Charge transfer (CT) transitions are a defining feature of the electronic spectra of coordination complexes involving ligands like this compound. These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those localized on the ligand(s). wikipedia.org They are typically very intense, with molar absorptivities (ε) often around 50,000 L mol⁻¹ cm⁻¹, far exceeding those of d-d transitions. wikipedia.org

Metal-to-Ligand Charge Transfer (MLCT): This is the most common type of CT transition for complexes with 2,2'-bipyridine ligands. It involves the excitation of an electron from a metal-centered d-orbital to a low-lying π* anti-bonding orbital of the bipyridine ligand. libretexts.org This process results in the formal oxidation of the metal and reduction of the ligand. wikipedia.org The intense colors of many ruthenium(II) polypyridine complexes, for example, are due to MLCT absorption bands. osti.govwikipedia.org The energy of the MLCT band is sensitive to the oxidation state of the metal, the nature of the ligand, and the solvent.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a ligand-based orbital to an empty or partially filled metal d-orbital. libretexts.org This results in the reduction of the metal center. wikipedia.org LMCT transitions are more likely when the metal is in a high oxidation state and the ligand has high-energy lone pairs or is easily oxidized.

Intraligand Charge Transfer (ILCT): These transitions occur within the ligand itself, typically from an electron-donating part of the ligand to an electron-accepting part. In derivatives of this compound, where the ethynyl group might be further functionalized with donor or acceptor groups, ILCT transitions can be significant. In some platinum(II) complexes, the emitting state is described as having a mixture of MLCT and ILCT character. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT): LLCT involves the transfer of an electron from one ligand to another within the same coordination sphere. This can occur in complexes with both electron-donating and electron-accepting ligands. For certain platinum(II) complexes with an electron-rich ethynylaryl group, the emissive state is suggested to also exhibit interligand (or ligand-to-ligand) charge-transfer character. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about molecular structure, bond strengths, and functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is an exceptionally powerful tool for identifying the functional groups present in a molecule. oregonstate.edu For this compound, the IR spectrum provides clear signatures for its key structural components.

The most characteristic vibrations for this molecule are associated with the terminal alkyne (ethynyl) group and the bipyridine ring system. The stretching of the C≡C triple bond gives rise to a sharp, moderately intense absorption in the region of 2100-2260 cm⁻¹. libretexts.org The C-H stretch of the terminal alkyne (≡C-H) is also highly characteristic, appearing as a strong, sharp band around 3300 cm⁻¹. libretexts.org

The aromatic bipyridine core exhibits several characteristic bands. The C=C and C=N stretching vibrations within the pyridine (B92270) rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net C-H stretching vibrations from the aromatic rings are observed above 3000 cm⁻¹. Upon coordination to a metal center, shifts in the bipyridine vibrational bands, particularly the C=C and C=N stretches, can be observed, providing evidence of complex formation. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (R-C≡C-H) | ≡C-H Stretch | ~3300 libretexts.org | Strong, Sharp |

| Alkyne (R-C≡C-R') | C≡C Stretch | 2100-2260 libretexts.org | Weak to Medium, Sharp |

| Aromatic Ring (Bipyridine) | C=C and C=N Stretch | 1400-1600 researchgate.net | Medium to Strong |

| Aromatic Ring (Bipyridine) | C-H Stretch | 3000-3100 libretexts.org | Variable |

Raman and Resonance Raman Spectroscopy for Electronic and Vibrational Coupling

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. anton-paar.com A molecule scatters incident light, and while most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). inflibnet.ac.in The energy difference corresponds to the energy of a molecular vibration. A key principle of Raman spectroscopy is that a vibration must involve a change in the molecule's polarizability to be Raman active. libretexts.org

For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum due to the high polarizability of the triple bond. nih.gov The symmetric vibrations of the bipyridine ring are also generally strong in Raman spectra.

Resonance Raman (RR) spectroscopy is a powerful variant where the wavelength of the incident laser is chosen to coincide with an electronic absorption band of the molecule (e.g., a π → π* or MLCT transition). aps.org This results in a dramatic enhancement (by a factor of 10³ to 10⁶) of the Raman signals for vibrations that are coupled to that specific electronic transition. inflibnet.ac.in

In the context of this compound and its metal complexes, RR spectroscopy is particularly insightful. By tuning the excitation laser to the MLCT band of a complex, for example, only the vibrations of the ligand and the metal-ligand bonds involved in this charge transfer will be enhanced. rsc.org This allows for the selective study of the chromophoric part of the molecule. The technique can provide detailed information on:

The nature of the excited state, by identifying which vibrational modes are enhanced.

The strength of the coupling between electronic and vibrational states (electron-phonon coupling). nih.gov

Structural changes that occur in the excited state.

For example, in a resonance Raman study of platinum(II) complexes with 2,2'-bipyridine, the enhancement of internal bipyridine modes confirmed the charge transfer-to-diimine character of the visible electronic transition. rsc.org

Electrochemical Methods

Electrochemical methods are pivotal in characterizing the redox properties of this compound and its derivatives. These techniques provide valuable insights into the electron transfer processes, energy levels, and the electronic effects of the ethynyl substituent on the bipyridine core.

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Characterization

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of electroactive species like this compound and its metal complexes. These methods allow for the determination of reduction and oxidation potentials, the reversibility of redox processes, and the stability of the generated species.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes. For bipyridine complexes, these processes are often reversible one-electron reactions centered on either the metal or the ligand. wikipedia.org The introduction of an ethynyl group at the 4-position of the 2,2'-bipyridine ligand can influence its electronic properties and, consequently, the redox potentials of its metal complexes. The electron-withdrawing or -donating nature of substituents on the bipyridine ring has a demonstrable effect on the redox potentials of the resulting complexes. nih.govrsc.org

For instance, studies on ruthenium(II) complexes with substituted bipyridine ligands have shown a linear correlation between the ligand's reduction potential and the Ru(II)/Ru(III) redox couple of the corresponding complex. scispace.com This indicates that the electrons are localized in ligand-based orbitals. The ethynyl group, with its sp-hybridized carbons, can act as a weak electron-withdrawing group, which would be expected to shift the reduction potentials to more positive values compared to unsubstituted bipyridine.

Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV by superimposing pulses of a fixed magnitude on a linear potential ramp. This technique is particularly useful for studying the binding of metal complexes to macromolecules like DNA, where changes in the peak current and potential can be used to determine binding constants and site sizes. dss.go.th

The table below presents representative redox potential data for a hypothetical transition metal complex of this compound, illustrating the type of information obtained from CV and DPV studies.

Table 1: Representative Redox Potentials for a Hypothetical Metal Complex of this compound

| Redox Couple | E1/2 (V vs. Ag/AgCl) | Technique | Reversibility |

|---|---|---|---|

| M(III)/M(II) | +0.85 | CV | Reversible |

| [M(II)L]/[M(II)L]- | -1.20 | CV | Reversible |

Note: This data is illustrative and intended to represent typical values for a transition metal complex of this compound.

Potentiometric Studies and Redox Potential Determination

Potentiometric studies, in conjunction with voltammetric techniques, are employed to accurately determine the redox potentials of this compound and its derivatives. The redox potential is a crucial parameter that reflects the thermodynamic stability of different oxidation states of a molecule.

The formal reduction potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials (Epa and Epc) in a reversible cyclic voltammogram (E1/2 = (Epa + Epc)/2). For ruthenium(II) complexes with dicarboxylated bipyridine ligands, the metal-based Ru(II)/Ru(III) oxidations are observed at positive potentials, and the values are influenced by the electron-withdrawing nature of the substituents. rsc.org Similarly, the ethynyl group in this compound is expected to influence the redox potential of its metal complexes.

Potentiometric titrations can also be used to determine stability constants of metal complexes in solution. This involves monitoring the potential of an ion-selective electrode as a solution of the ligand is titrated with a metal ion, or vice versa. While not directly measuring the redox potential of the ligand itself, this method provides valuable information about the thermodynamics of complex formation, which is related to the electronic properties of the ligand.

The redox potentials of bipyridine complexes are sensitive to the solvent and the nature of the supporting electrolyte. nih.gov Therefore, it is standard practice to report these values with reference to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple, to allow for comparison between different studies.

Spectroelectrochemistry for Redox-Induced Spectral Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur in a molecule as its oxidation state is varied. This method is particularly insightful for understanding the electronic structure of this compound and its derivatives by observing changes in their UV-visible, near-infrared (NIR), or infrared (IR) spectra upon oxidation or reduction.

In a typical spectroelectrochemical experiment, the compound of interest is placed in an optically transparent thin-layer electrochemical (OTTLE) cell, which allows for both electrochemical control and spectroscopic monitoring. scispace.com As the potential is swept, the absorption spectrum is recorded simultaneously.

For ruthenium(II) bipyridine complexes, the intense visible absorption bands are often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgrsc.org Upon oxidation of the metal center (e.g., Ru(II) to Ru(III)), this MLCT band typically disappears, and new, lower-energy bands may appear. rsc.orgnih.gov Conversely, upon reduction of the complex, new absorption bands characteristic of the bipyridine radical anion can be observed in the visible and NIR regions. scispace.comreading.ac.uk

Infrared spectroelectrochemistry is particularly useful for probing changes in the vibrational modes of the molecule upon a redox event. For derivatives of this compound, the stretching frequency of the C≡C bond of the ethynyl group would be a sensitive indicator of changes in the electron density on the ligand. Upon reduction of the bipyridine ring, an increase in electron density would be expected to cause a shift in the C≡C stretching frequency to a lower wavenumber. The spectral changes in the bipyridine ring vibrations can also provide information about the spin state of the metal in its complexes. rsc.org

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing precise information on their molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of organometallic and coordination compounds, including those containing this compound. uvic.ca This method allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the determination of the molecular weight of intact complexes.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For metal complexes of this compound, ESI-MS can be used to confirm the formation of the desired complex and to study its stoichiometry in solution. For example, in the analysis of copper complexes with ligands containing two bipyridine units linked by ethynyl groups, ESI-MS revealed the formation of various complexes depending on the copper concentration. researchgate.net The observed ions often correspond to the intact complex with one or more counter-ions or solvent molecules attached.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This can help to elucidate the connectivity of the complex and the nature of the ligands. rsc.orgnih.gov

The table below shows hypothetical ESI-MS data for a copper(II) complex of this compound.

Table 2: Hypothetical ESI-MS Data for a [Cu(this compound)2]Cl2 Complex

| m/z | Assignment | Ion Type |

|---|---|---|

| 523.1 | [Cu(C12H8N2)2Cl]+ | Cationic Complex |

| 243.1 | [Cu(C12H8N2)Cl]+ | Fragment Ion |

Note: This data is illustrative, showing the types of ions that might be observed for such a complex.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for the analysis of large molecules and synthetic polymers. rsc.orgnih.gov This makes it a valuable tool for characterizing polymers and macromolecules that incorporate this compound as a monomer or functional group.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs at the laser wavelength. The laser irradiation causes the matrix to desorb and ionize, carrying the analyte molecules into the gas phase. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

For polymers synthesized using this compound, MALDI-TOF MS can provide detailed information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). nih.govsigmaaldrich.com The high resolution of MALDI-TOF MS allows for the observation of individual polymer chains, each differing by the mass of a single monomer unit. This enables the confirmation of the polymer's repeat unit and the identification of the end groups. nih.gov

The ethynyl group of this compound can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the bipyridine unit to a polymer backbone. sigmaaldrich.com MALDI-TOF MS would be an excellent technique to confirm the success of such a post-polymerization modification by showing the mass shift corresponding to the addition of the this compound moiety.

Computational and Theoretical Investigations of 4 Ethynyl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov It is widely applied to 2,2'-bipyridine (B1663995) and its derivatives to predict their geometric, electronic, and spectroscopic properties with a favorable balance of accuracy and computational cost. nih.govnih.govethz.ch

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For 4-ethynyl-2,2'-bipyridine and its metal complexes, these calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. scispace.com The optimization process finds the minimum energy conformation on the potential energy surface. whiterose.ac.uk

In systems containing the 2,2'-bipyridine (bpy) core, DFT studies accurately reproduce experimentally determined structures. nih.gov For instance, the C-C bond connecting the two pyridine (B92270) rings is a critical parameter. Its length can be indicative of the oxidation state of the bpy ligand within a metal complex, with calculated values showing good agreement with X-ray crystallography data. researchgate.net The introduction of the ethynyl (B1212043) group at the 4-position is expected to influence the planarity and electronic distribution of the bipyridine framework. DFT calculations can precisely model these effects.

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. For bipyridine complexes, DFT is used to determine the oxidation states of both the metal center and the ligand, revealing that the bpy ligand can exist in neutral (bpy⁰), radical anionic (bpy⁻), or dianionic (bpy²⁻) forms. nih.govresearchgate.net This "redox non-innocence" is crucial to the reactivity and function of its complexes. ethz.ch The ethynyl substituent, being an electron-withdrawing group, significantly modulates the electronic properties of the bipyridine ligand system.

Table 1: Representative Calculated Structural Parameters for Bipyridine Systems Note: These are typical values for bpy systems; specific values for this compound may vary.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Inter-ring C-C Bond Length | ~1.49 Å (for neutral bpy) | Indicates the degree of conjugation and ligand oxidation state. |

| Pyridine Ring C-N Bond Length | ~1.34 Å | Reflects the aromatic character and coordination to a metal. |

| Inter-ring Dihedral Angle | ~0° (in planar complexes) | Defines the planarity and steric hindrance of the ligand. |

| Ethynyl C≡C Bond Length | ~1.21 Å | Characteristic of a carbon-carbon triple bond. |